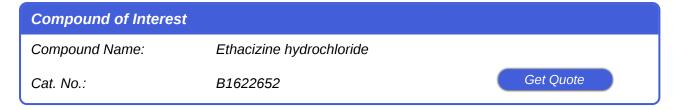


The Historical Development of Ethacizine: An Indepth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethacizine is a Class Ic antiarrhythmic agent with a notable history of development, primarily within the Soviet Union and later in Russia and other CIS countries.[1] As a phenothiazine derivative, it shares structural similarities with other drugs in its class but possesses a unique pharmacological profile characterized by potent sodium channel blockade. This technical guide provides a comprehensive overview of the historical development of Ethacizine, detailing its synthesis, mechanism of action, preclinical and clinical evaluation, and pharmacokinetic properties. All quantitative data are summarized in structured tables, and key experimental protocols and signaling pathways are visually represented to facilitate a deeper understanding of this antiarrhythmic drug.

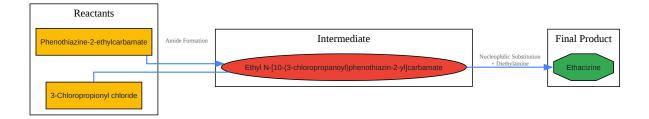
Discovery and Synthesis

The development of Ethacizine (ethyl N-[10-[3-(diethylamino)propanoyl]phenothiazin-2-yl]carbamate) emerged from research focused on the antiarrhythmic properties of phenothiazine derivatives.[1] The synthesis of Ethacizine involves a two-step process:

 Amide Formation: The initial step is the reaction between Phenothiazine-2-ethylcarbamate and 3-Chloropropionyl chloride.



• Nucleophilic Substitution: The intermediate product then undergoes nucleophilic substitution with diethylamine to yield Ethacizine.[1]



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Caption: Chemical synthesis pathway of Ethacizine.

Mechanism of Action

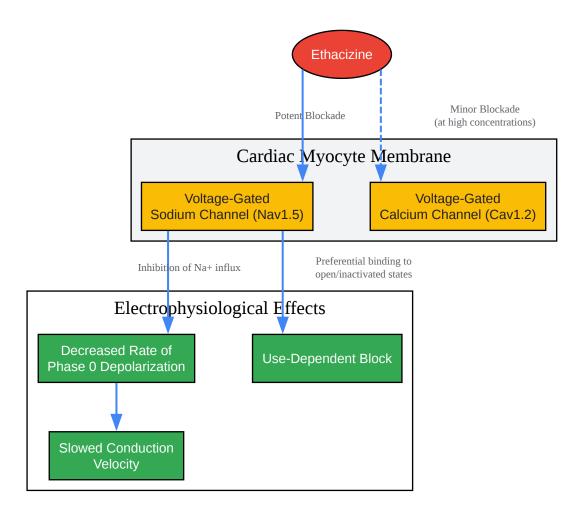
Ethacizine is classified as a Class Ic antiarrhythmic drug, indicating its primary mechanism of action is the potent blockade of fast sodium channels (INa) in cardiac myocytes.[2] This action has several key electrophysiological consequences:

- Decreased Rate of Depolarization: By blocking sodium influx during Phase 0 of the cardiac action potential, Ethacizine significantly slows the rate of depolarization (Vmax).
- Slowed Conduction Velocity: The reduced rate of depolarization leads to a slowing of impulse conduction through the atria, ventricles, and His-Purkinje system.
- Use-Dependent Block: The blocking effect of Ethacizine is more pronounced at faster heart rates, a characteristic known as use-dependence. This is because the drug binds more readily to sodium channels in their open and inactivated states, which occur more frequently during tachyarrhythmias.[2]
- Minimal Effect on Repolarization: Unlike some other antiarrhythmic agents, Ethacizine has a minimal effect on the duration of the action potential and the effective refractory period.



In addition to its primary sodium channel blocking activity, some studies suggest that Ethacizine may also exhibit a minor calcium channel blocking effect, particularly at higher concentrations.

[3]



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Caption: Signaling pathway of Ethacizine's antiarrhythmic action.

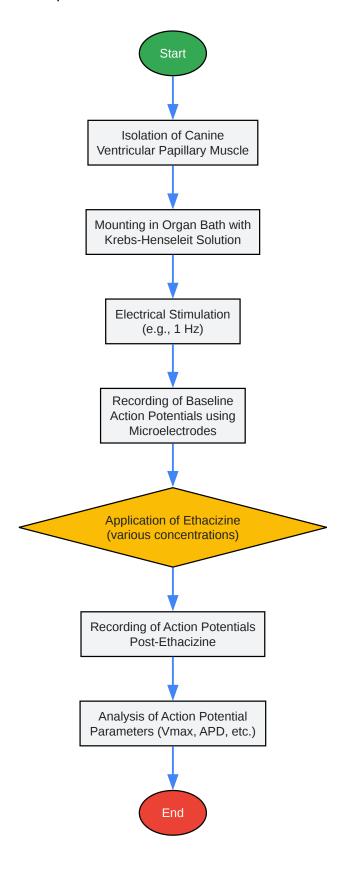
Preclinical Studies

Preclinical investigations of Ethacizine in various animal models were crucial in elucidating its electrophysiological properties and antiarrhythmic potential.

Experimental Protocol: In Vitro Electrophysiological Studies in Canine Ventricular Muscle



A common preclinical model involved the use of canine ventricular muscle to assess the effects of Ethacizine on cardiac action potentials.





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Caption: Experimental workflow for preclinical electrophysiology study.

Summary of Preclinical Electrophysiological Effects

Parameter	Effect of Ethacizine	Reference
Maximum Rate of Depolarization (Vmax)	Significant, concentration- dependent depression	[4]
Resting Membrane Potential	Depolarization at higher concentrations (e.g., 10-5 M)	[4]
Action Potential Duration (APD)	No significant effect	[4]
Effective Refractory Period (ERP)	No significant effect	[4]
Use-Dependent Block of Vmax	Present, with a slow recovery time constant	[4]

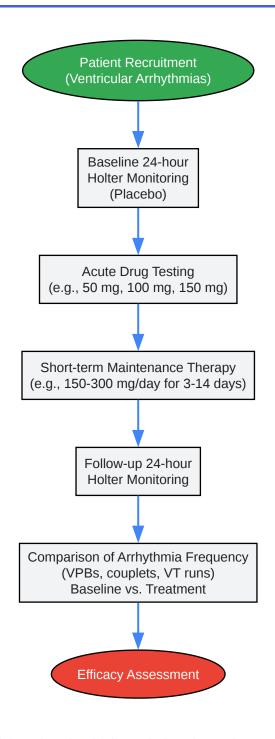
Clinical Trials

Clinical investigations of Ethacizine have primarily been conducted in Russia and other Eastern European countries, focusing on its efficacy and safety in patients with various cardiac arrhythmias.

Experimental Protocol: Assessment of Antiarrhythmic Efficacy using Holter Monitoring

A common clinical trial design to evaluate the efficacy of Ethacizine involved ambulatory ECG (Holter) monitoring.





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Caption: Workflow for a clinical trial of Ethacizine using Holter monitoring.

Efficacy in Ventricular Arrhythmias



Study	Number of Patients	Dosage	Key Findings	Reference
Shugushev et al. (1986)	48 (refractory) & 46 (responsive)	Not specified	Effective in 63% of refractory patients and 100% of responsive patients.	[5]
Unspecified Soviet Trial	82	Acute: 50, 100, 150 mg; Maintenance: 150-300 mg/day	Reduced total VPBs from 17,263/24h to 3,458/24h (p<0.001); Suppressed couplets and VT runs by 90% in 94% and 96% of patients, respectively.	[6]
Gorshkov et al. (1991)	38 (with CHD)	Not specified	Found to be effective in arrhythmia with small changes in hemodynamics.	[7]
Smetnev et al. (1988)	33	Not specified	Comparative study with allapinin and mexitil, demonstrated efficacy.	[8]



	Unspecified Trial	68	Not specified	Corrected ventricular extrasystole in 84.6% of patients.	[9]
patients				patients.	

Efficacy in Supraventricular Arrhythmias

Study	Number of Patients	Dosage	Key Findings	Reference
Lukoshiavichiute & Gedrimene (1988)	17 (2 spontaneous, 15 induced)	50-100 mg IV	Effective in 18 of 19 cases (94.7%) of supraventricular tachycardia.	[10]
Unspecified Trial	Not specified	0.5 mg/kg	Controlled paroxysmal atrioventricular nodal tachycardia in all patients; prevented provocation in 87% with oral administration.	[11]
Unspecified Trial	Not specified	50 mg IV (10 mg/min)	Effective in 100% of paroxysms of supraventricular tachycardia and 59.5% of atrial fibrillation paroxysms.	[12]

Pharmacokinetics



The pharmacokinetic profile of Ethacizine has been characterized in several studies.

Parameter	Value	Reference
Bioavailability (Oral)	~40%	[1]
Protein Binding	90%	[1]
Metabolism	Extensive hepatic	[1]
Elimination Half-life	2.5 hours	[1]
Time to Maximum Plasma Concentration (Tmax)	110-120 minutes	[6]
Maximum Plasma Concentration (Cmax)	300-447 ng/ml (mean 354 ± 77 ng/ml)	[6]
Minimum Therapeutic Plasma Concentration	29-101 ng/ml (mean 73 ± 27 ng/ml)	[6]
Volume of Distribution and Clearance	Significantly different in patients with myocardial infarction.	[13]

Safety and Tolerability

Ethacizine is generally reported to be well-tolerated.[6] However, like other Class Ic antiarrhythmic agents, it carries a risk of proarrhythmic effects, particularly in patients with structural heart disease.

Reported Adverse Effects:

- Cardiovascular:
 - Significant increase in PQ and QRS intervals[6]
 - Ventricular tachycardia (reported as a serious side effect in one study)[10]
 - Delayed atrioventricular and intraventricular conduction[14]



- Other:
 - Side effects were reported in 20% of elderly patients in one study.[14]

Conclusion

Ethacizine represents a significant development in the field of antiarrhythmic therapy, originating from research in the Soviet Union. Its potent, use-dependent sodium channel blockade provides a clear mechanism for its efficacy in a range of ventricular and supraventricular arrhythmias. While its use has been largely confined to specific geographic regions, the available data from preclinical and clinical studies provide valuable insights into its pharmacological profile. This technical guide has summarized the key milestones in its development, offering a detailed resource for researchers and clinicians interested in the historical and scientific context of this antiarrhythmic agent. Further research, particularly large-scale, randomized controlled trials conforming to modern standards, would be beneficial to fully elucidate its place in contemporary arrhythmia management.

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